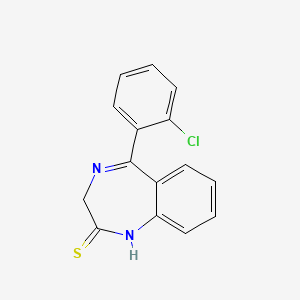
1,3-dihydro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione
Cat. No. B8526188
Key on ui cas rn:
39061-98-8
M. Wt: 286.8 g/mol
InChI Key: YBONEDOZZPSNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04018788
Procedure details


A mixture of 23 g. (0.085 mole) of 1,3-dihydro-5-(o-chlorophenyl)-2H-1,4-benzodiazepin-2-one [Sternbach et al., J. Med. Chem. 6, 261 (1963)] and 21 g. of P2S5 in 1500 ml. of pyridine was heated rapidly to the reflux temperature and refluxed for 45 min. It was then concentrated to dryness in vacuo and the residue was treated with 150 ml. of saturated NaCl solution and extracted (thrice) with methylene chloride. The CH2Cl2 solution was washed (water), dried (MgSO4), filtered and evaporated to dryness. The residue was dissolved in 1 l. of abs EtOH treated with Darco and filtered hot. The solution was then concentrated to 200 ml. and allowed to cool giving 19 g. (78%) of yellow crystalline compound, m.p. 228-229° C. The ir and nmr support the structure.
Quantity
0.085 mol
Type
reactant
Reaction Step One


[Compound]
Name
yellow crystalline compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[NH:12][C:11](=O)[CH2:10][N:9]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:21]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[NH:12][C:11](=[S:21])[CH2:10][N:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.085 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)C1=NCC(NC2=C1C=CC=C2)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Step Three
[Compound]
|
Name
|
yellow crystalline compound
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 23 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 45 min
|
|
Duration
|
45 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
It was then concentrated to dryness in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was treated with 150 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
of saturated NaCl solution and extracted (thrice) with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The CH2Cl2 solution was washed (water)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 1 l
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of abs EtOH treated with Darco
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered hot
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was then concentrated to 200 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving 19 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=CC=C1)C1=NCC(NC2=C1C=CC=C2)=S
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
